molecular formula C23H18N2O4 B251851 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B251851
分子量: 386.4 g/mol
InChI 键: DVVOUHFNQLBGTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for drug discovery and development.

作用机制

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action makes N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential candidate for cancer therapy, as cancer cells often have overexpressed EGFR and rely on its signaling pathways for survival and growth.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

One of the main advantages of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in various diseases. Additionally, this compound has shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized expertise, which can limit its accessibility for researchers.

未来方向

There are several future directions for the research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate its potential in combination therapy with other anti-cancer drugs, as this compound has shown to have synergistic effects with several chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in neurological disorders, as this compound has shown to have promising results in animal models. Furthermore, the development of more efficient synthesis methods for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can increase its accessibility for researchers and accelerate its potential therapeutic applications.

合成方法

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-methylbenzoxazole, which is reacted with 4-bromoaniline to form the intermediate product. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain the final product, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

科学研究应用

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

属性

分子式

C23H18N2O4

分子量

386.4 g/mol

IUPAC 名称

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-2-8-18-20(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-21(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChI 键

DVVOUHFNQLBGTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

规范 SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。